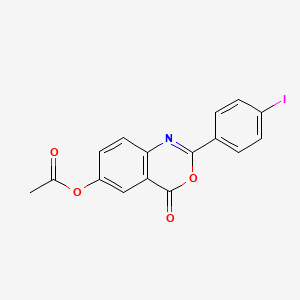

2-(4-iodophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(4-Iodphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl-acetat umfasst in der Regel mehrere Schritte, die von leicht zugänglichen Vorläufern ausgehen. Ein üblicher Syntheseweg umfasst die folgenden Schritte:

Bildung des Benzoxazinon-Kerns: Der Benzoxazinon-Kern kann durch Cyclisierung eines geeigneten Anthranilsäurederivats mit einem geeigneten Acylierungsmittel synthetisiert werden.

Einführung der Iodphenylgruppe: Die Iodphenylgruppe kann durch eine palladiumkatalysierte Kreuzkupplungsreaktion, wie z. B. die Suzuki-Miyaura-Kupplung, unter Verwendung von 4-Iodphenylboronsäure und dem Benzoxazinon-Zwischenprodukt eingeführt werden.

Acetylierung: Der letzte Schritt beinhaltet die Acetylierung der Hydroxylgruppe am Benzoxazinon-Ring mit Essigsäureanhydrid in Gegenwart einer Base wie Pyridin.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab, mit Optimierungen in Bezug auf Ausbeute, Reinheit und Kosteneffizienz. Dies könnte kontinuierliche Fließreaktoren und automatisierte Systeme umfassen, um eine gleichbleibende Qualität und Effizienz zu gewährleisten.

Eigenschaften

Molekularformel |

C16H10INO4 |

|---|---|

Molekulargewicht |

407.16 g/mol |

IUPAC-Name |

[2-(4-iodophenyl)-4-oxo-3,1-benzoxazin-6-yl] acetate |

InChI |

InChI=1S/C16H10INO4/c1-9(19)21-12-6-7-14-13(8-12)16(20)22-15(18-14)10-2-4-11(17)5-3-10/h2-8H,1H3 |

InChI-Schlüssel |

SBRHSGQDTZSHQP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=C(C=C3)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzoxazinone Core: The benzoxazinone core can be synthesized through the cyclization of an appropriate anthranilic acid derivative with a suitable acylating agent.

Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 4-iodophenylboronic acid and the benzoxazinone intermediate.

Acetylation: The final step involves the acetylation of the hydroxyl group on the benzoxazinone ring using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-(4-Iodphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl-acetat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es kann als Gerüst für die Entwicklung neuer Pharmazeutika verwendet werden, insbesondere für solche, die auf bestimmte Enzyme oder Rezeptoren abzielen.

Materialwissenschaften: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Entwicklung neuartiger Materialien mit spezifischen elektronischen oder optischen Eigenschaften.

Biologische Studien: Sie kann aufgrund ihrer Fähigkeit, mit verschiedenen Biomolekülen zu interagieren, als Sonde verwendet werden, um biologische Pfade und Interaktionen zu untersuchen.

Wissenschaftliche Forschungsanwendungen

2-(4-Iodophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Wirkmechanismus

Der Wirkungsmechanismus von 2-(4-Iodphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl-acetat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Iodphenylgruppe kann die Bindung an diese Zielstrukturen erleichtern, während der Benzoxazinon-Kern an verschiedenen biochemischen Reaktionen teilnehmen kann. Die Acetylgruppe kann ebenfalls eine Rolle bei der Modulation der Aktivität und Stabilität der Verbindung spielen.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Iodphenylacetat: Ein einfacheres Analogon mit ähnlicher Reaktivität, aber ohne den Benzoxazinon-Kern.

Benzoxazinonderivate: Verbindungen mit ähnlichen Kernstrukturen, aber unterschiedlichen Substituenten.

Einzigartigkeit

2-(4-Iodphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl-acetat ist einzigartig durch die Kombination der Iodphenylgruppe und des Benzoxazinon-Kerns, die ihm besondere chemische und biologische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene Anwendungen, die eine spezifische Reaktivität und Interaktion erfordern.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.